Uralstilbene
Description
Uralstilbene is a naturally occurring bibenzyl or dihydrostilbene derivative identified as a phytochemical estrogen mimic in dietary herbal supplements . Unlike classical stilbenes (e.g., resveratrol), which possess a double bond between the two phenyl rings, dihydrostilbenes like this compound are saturated at this position, conferring distinct stability and pharmacokinetic properties. Its estrogenic activity has been explored in molecular docking studies, suggesting interactions with estrogen receptors similar to endogenous estrogens .
Properties
CAS No. |
677709-69-2 |
|---|---|
Molecular Formula |
C24H30O4 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
4-[2-[5-hydroxy-3-(3-methylbut-2-enoxy)-2-(3-methylbut-2-enyl)phenyl]ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C24H30O4/c1-16(2)5-9-21-19(8-6-18-7-10-22(26)23(27)13-18)14-20(25)15-24(21)28-12-11-17(3)4/h5,7,10-11,13-15,25-27H,6,8-9,12H2,1-4H3 |
InChI Key |
BNTYXDBRBRYHOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C=C(C=C1OCC=C(C)C)O)CCC2=CC(=C(C=C2)O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of stilbenes, including uralstilbene, typically involves several classical methods:
Aldol-type condensation: This method involves the reaction of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which can then be dehydrated to form a stilbene.
Siegrist method: This involves the reaction of benzyl halides with sodium in liquid ammonia.
Wittig-Horner reaction: This method uses phosphonium ylides to react with aldehydes or ketones to form alkenes.
Heck reaction: This palladium-catalyzed coupling reaction involves the reaction of aryl halides with alkenes.
Negishi-Stille reactions: These involve the coupling of organozinc or organotin compounds with aryl halides.
Industrial Production Methods: Industrial production of stilbenes often involves scalable processes such as the condensation of 3,5-dialkylbenzyl phosphonates with 4’-O-tetrahydropyranyl benzaldehyde, followed by deprotection to yield the desired stilbene .
Chemical Reactions Analysis
Types of Reactions: Uralstilbene, like other stilbenes, undergoes various chemical reactions:
Oxidation: Stilbenes can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction of stilbenes can lead to the formation of dihydrostilbenes.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings of stilbenes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties.
Scientific Research Applications
Chemistry: Uralstilbene and its derivatives are used as intermediates in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential antioxidant and anti-inflammatory properties.
Medicine: this compound shows promise in the treatment of various diseases due to its bioactive properties.
Industry: Stilbenes, including this compound, are used in the manufacture of dyes, optical brighteners, and other industrial materials
Mechanism of Action
The mechanism of action of uralstilbene involves its interaction with various molecular targets and pathways:
Antioxidant Activity: this compound can scavenge free radicals through hydrogen-atom transfer (HAT) and single-electron transfer (SET) mechanisms.
Anti-inflammatory Activity: It modulates inflammatory pathways such as NF-κB, MAPK, and JAK/STAT, reducing the transcription of inflammatory factors
Comparison with Similar Compounds
Table 1: Comparative Analysis of Uralstilbene and Key Stilbene Derivatives
*Exact substituents require further characterization.
Key Structural Insights:
- Saturation : this compound’s saturated backbone may enhance metabolic stability compared to resveratrol and pterostilbene, which are prone to isomerization and oxidation due to their double bonds .
- Substituents : Unlike pterostilbene’s methoxy groups (which improve lipophilicity and bioavailability), this compound’s hydroxyl/prenyl groups may favor receptor binding but reduce membrane permeability .
Pharmacokinetic and Pharmacodynamic Profiles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
